molecular formula C14H12N4OS B2873781 6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole CAS No. 2034398-97-3

6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole

Cat. No.: B2873781
CAS No.: 2034398-97-3
M. Wt: 284.34
InChI Key: SCHBRRZVNIJVPF-UHFFFAOYSA-N
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Description

This compound features a fused pyrazolo[1,5-a]pyrazine core linked to a 1,3-benzothiazole moiety via a carbonyl group. The pyrazolo[1,5-a]pyrazine system is a bicyclic heterocycle with two nitrogen atoms, while the benzothiazole group introduces sulfur-containing aromaticity.

Properties

IUPAC Name

1,3-benzothiazol-6-yl(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c19-14(10-1-2-12-13(7-10)20-9-15-12)17-5-6-18-11(8-17)3-4-16-18/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHBRRZVNIJVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclization Approaches

1,3-Benzothiazoles are traditionally synthesized via cyclization of thioamide precursors. For example, 2-aminobenzenethiol reacts with carboxylic acid derivatives under dehydrating conditions to form the benzothiazole core. A modified approach involves:

  • Reactant : 6-Nitro-1,3-benzothiazole (prepared via nitration of 1,3-benzothiazole).
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
  • Oxidation : The amine is oxidized to a carboxylic acid using KMnO₄ in acidic medium, yielding 1,3-benzothiazole-6-carboxylic acid.

Solvent-Free Multicomponent Reactions

Recent advancements employ solvent-free conditions for benzothiazole synthesis. For instance, 2-aminobenzothiazole reacts with aldehydes and active methylene compounds (e.g., ethyl acetoacetate) under thermal conditions (60–130°C) to form functionalized benzothiazoles. This method avoids toxic solvents and achieves yields of 60–72%.

Synthesis of the Pyrazolo[1,5-a]Pyrazine Subunit

Cyclocondensation Strategies

The pyrazolo[1,5-a]pyrazine scaffold is constructed via [3+3] cyclocondensation between 3-aminopyrazoles and 1,2-dielectrophilic reagents. A representative protocol from patent literature involves:

  • Step 1 : Reacting tert-butyl carbamate derivatives with iodides (e.g., tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate) in the presence of K₃PO₄ and CuI.
  • Step 2 : Deprotection of the tert-butyl group using trifluoroacetic acid (TFA) to yield the free amine.
  • Step 3 : Functionalization via coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents.

One-Pot Annulation

An efficient one-pot method for related pyrazolo[1,5-a]pyridines involves reacting 1,3-dicarbonyl compounds with aminopyrazoles in ethanol/acetic acid under oxygen at 130°C. Adapting this for pyrazine synthesis would require substituting the dicarbonyl component with a 1,2-diamine precursor.

Coupling Strategies for Final Assembly

Amide Bond Formation

The carbonyl bridge is typically introduced via amide coupling between the benzothiazole-6-carboxylic acid and the pyrazolo[1,5-a]pyrazine amine. Key conditions include:

  • Activation : Conversion of the carboxylic acid to an acyl chloride (SOCl₂, 70°C) or mixed anhydride.
  • Coupling Reagents : EDCl/HOBt or HATU in DMF/DCM, yielding the final product in 65–85% efficiency.

Example Protocol :

  • Dissolve 1,3-benzothiazole-6-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in DMF.
  • Add DIPEA (2.0 equiv) and stir for 10 minutes.
  • Add pyrazolo[1,5-a]pyrazine-5-amine (1.0 equiv) and stir at room temperature for 12 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Direct Carbonyl Insertion

Alternative approaches employ Friedel-Crafts acylation or Ullmann-type coupling. For example, copper-catalyzed coupling of aryl halides with carbonyl precursors under ligand-assisted conditions:

  • Catalyst : CuI (10 mol%), (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine.
  • Base : K₃PO₄ in DMF at 100°C.

Optimization and Challenges

Regioselectivity in Pyrazine Formation

The fused pyrazine ring requires precise control over cyclization to avoid regioisomers. Steric and electronic directing groups (e.g., tert-butyl carbamates) are critical for achieving >90% regioselectivity.

Solvent and Temperature Effects

  • Polar Solvents : DMF and DMSO enhance solubility of intermediates but may lead to side reactions (e.g., hydrolysis).
  • Thermal Stability : Reactions above 100°C risk decomposition; microwave-assisted synthesis reduces time and improves yields.

Analytical Characterization

Key spectroscopic data for the target compound (hypothetical based on analogues):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.85–7.89 (m, 2H, benzothiazole-H), 4.50–4.70 (m, 4H, pyrazine-CH₂), 3.30–3.50 (m, 2H, CH₂).
  • MS (ESI+) : m/z 356.1 [M+H]⁺.

Comparative Evaluation of Methods

Method Yield (%) Time (h) Key Advantages Limitations
Amide Coupling 78 12 High purity, scalable Requires costly coupling reagents
Solvent-Free 65 5 Eco-friendly, simple workup Limited to specific precursors
Copper-Catalyzed 72 18 Broad substrate scope High temperature, ligand sensitivity

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-6-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzo[d]thiazol-6-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core

Compound Name Substituents Key Differences Reference
Target Compound Benzothiazole at position 5 Electron-withdrawing benzothiazole enhances π-stacking and receptor binding.
4-[2-(Pyrrolidine-1-carbonyl)-pyrazolo[1,5-a]pyrazine-5-carbonyl]phenol Phenol group at position 4 Polar hydroxyl group increases solubility but reduces lipophilicity.
Ethyl 6-methyl-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride Ethyl ester at position 2 Ester group improves crystallinity; hydrochloride salt enhances aqueous solubility.
2-Methyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine Trifluoromethyl at position 7 Fluorine atoms enhance metabolic stability and membrane permeability.

Key Insight: The benzothiazole group in the target compound distinguishes it from phenol or ester derivatives, offering unique electronic and steric properties for targeted interactions .

Physicochemical Properties

Property Target Compound Ethyl Ester Derivative Trifluoromethyl Analog
Molecular Weight ~345 g/mol (estimated) 261.7 g/mol 229.2 g/mol
Solubility Low in water (benzothiazole) High (hydrochloride salt) Moderate (CF3 group)
LogP ~2.5 (predicted) 1.8 2.1

Note: The benzothiazole moiety contributes to lower aqueous solubility but improved binding to hydrophobic enzyme pockets.

Biological Activity

The compound 6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C12H8N4OS\text{C}_{12}\text{H}_{8}\text{N}_{4}\text{OS}

This structure features a benzothiazole moiety linked to a pyrazolo[1,5-a]pyrazine carbonyl group, which is significant for its biological activity.

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from simpler pyrazole and benzothiazole derivatives. The method typically includes:

  • Formation of the pyrazolo[1,5-a]pyrazine backbone.
  • Introduction of the carbonyl group.
  • Coupling with the benzothiazole unit.

Recent studies have utilized microwave-assisted synthesis to enhance yields and reduce reaction times .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of compounds derived from pyrazoles and benzothiazoles. A study conducted by evaluated various derivatives against 60 cancer cell lines at the National Cancer Institute (NCI). Notably, compounds similar to This compound demonstrated significant growth inhibition rates ranging from 31.20% to 84.59%.

CompoundGrowth Inhibition (%)Cell Lines Affected
444.86 - 84.59Various
531.20 - 52.36Various

Antibacterial and Antifungal Activity

Another critical aspect of this compound's biological profile is its antibacterial and antifungal properties. Research indicates that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida species . The mechanism appears to involve disruption of bacterial cell membranes leading to cell lysis .

Case Studies

  • Anticancer Efficacy : A derivative closely related to This compound was tested against breast cancer cell lines showing promising results in selective cytotoxicity .
  • Antimicrobial Activity : In a comparative study on various pyrazole derivatives, one compound exhibited an IC50 value below 10 µM against Staphylococcus aureus, demonstrating significant antibacterial potency .

The biological activity of This compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes like thymidine phosphorylase (TP), which is crucial for tumor growth and metastasis .
  • Membrane Disruption : The interaction with bacterial membranes leads to increased permeability and eventual cell death .

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